Calcium;diphosphate;hydrate
Description
Contextualization within Inorganic Phosphate (B84403) Chemistry
Inorganic phosphate chemistry is a broad field that encompasses a variety of compounds, with orthophosphates (containing the PO₄³⁻ anion) and polyphosphates being major classes. Calcium phosphates, in general, are central to biomineralization, forming the primary inorganic component of bones and teeth, typically as hydroxyapatite (B223615). rsc.orgacs.org Pyrophosphates are condensed phosphates formed from two orthophosphate units with the loss of a water molecule, creating a P-O-P phosphoanhydride bond. wikipedia.org
In biological systems, inorganic pyrophosphate (PPi) is a key regulator of mineralization. ipme.ru It is produced by cells like chondrocytes and is known to inhibit the crystallization of calcium orthophosphates, such as hydroxyapatite. ipme.runih.gov However, under certain conditions of supersaturation, pyrophosphate can combine with calcium ions to form solid-phase calcium pyrophosphate crystals. ipme.runih.gov The formation, stability, and transformation of these hydrated CPP phases are governed by principles of inorganic phosphate physical chemistry, including factors like pH, temperature, and the presence of ionic species. academie-sciences.fracs.org The study of CPP hydrates is therefore a specialized area within the larger domain of calcium phosphate chemistry, bridging the gap between fundamental inorganic chemistry and biomineralization.
Scope and Significance of Calcium Diphosphate (B83284) Hydrate (B1144303) Research
Research into calcium diphosphate hydrates is driven by their profound significance in rheumatology and their potential in materials science. The deposition of specific CPP dihydrate crystals in articular cartilage and periarticular tissues is the cause of CPPD disease, a condition that affects a significant portion of the elderly population and can lead to acute and chronic arthritis. frontiersin.orgfrontiersin.orgnih.gov Understanding the fundamental mechanisms of CPP crystal formation, their phase transformations, and their interactions with biological systems is crucial for developing new strategies to manage these conditions. nih.govresearchgate.net
The scope of research includes:
Synthesis and Characterization: Developing controlled methods to synthesize pure phases of the different CPP polymorphs and hydrates to study their individual properties. academie-sciences.frresearchgate.net A one-step fast protocol has been developed to synthesize the four main hydrated phases of biological interest by controlling pH and temperature. academie-sciences.fr
Structural Analysis: Determining the precise crystal structures of each phase, which is key to understanding their relative stability and behavior. researchgate.netresearchgate.net
Formation Mechanisms: Investigating the pathways of crystallization, which can occur through an amorphous precursor phase, and how these processes are influenced by biological ions like magnesium. acs.orgrsc.org
Biomaterial Applications: Exploring the use of calcium phosphates, including pyrophosphates, as bone substitutes, for bone repair, and as coatings for implants due to their biocompatibility and osteoconductive properties. ipme.runih.gov
The clinical and material science interest ensures that research into hydrated calcium pyrophosphate systems remains an active and important field. frontiersin.orgnih.gov
Overview of Polymorphism and Hydration States
Calcium pyrophosphate is known to exist in several crystalline and amorphous forms, including anhydrous, monohydrate, dihydrate, and tetrahydrate states. wikipedia.orgacademie-sciences.fr The dihydrate and tetrahydrate forms are particularly relevant to biological systems. nih.gov Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key feature of CPP dihydrates (CPPD), which are found in two main forms: monoclinic (m-CPPD) and triclinic (t-CPPD). ipme.runih.gov These polymorphs, along with other hydrated precursor phases, exhibit different morphologies and stabilities. academie-sciences.fr
Monoclinic CPPD (m-CPPD) is one of the two dihydrate polymorphs identified in the joints of patients with CPPD disease. ipme.runih.gov Its crystal structure has been solved using synchrotron powder X-ray diffraction and neutron diffraction. researchgate.net The monoclinic system P21/n was confirmed, and neutron diffraction data were particularly crucial for determining the precise positions of hydrogen atoms within the structure. researchgate.net Studies have shown that m-CPPD crystals can be more inflammatory than other phases, potentially due to their specific surface properties and interactions with cells. nih.gov
Interactive Data Table: Properties of m-CPPD
| Property | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/n | researchgate.net |
| Unit Cell Parameters (a, b, c) | a = 12.60842 Å, b = 9.24278 Å, c = 6.74885 Å | researchgate.net |
| Unit Cell Angle (β) | 104.9916° | researchgate.net |
| Morphology | Needle-shaped | ubc.ca |
| Zeta Potential (in deionized water) | -18.8 mV | ubc.ca |
| Solubility | More soluble at low pH than at neutral pH. Solubility increases with temperature. | ubc.ca |
Triclinic CPPD (t-CPPD) is the other key polymorph found in pathological joint calcifications. ipme.runih.gov In acidic environments, t-CPPD is considered the most thermodynamically stable crystalline phase among the CPP hydrates, followed by m-CPPD. academie-sciences.fr Its crystal structure features hydrogen bonding between water molecules and the pyrophosphate anions. wikipedia.org The presence of certain ions, such as Zn²⁺ or Cu²⁺, can influence the precipitation of t-CPPD, sometimes favoring the formation of the monoclinic (m-CPPD) phase instead. acs.org
Interactive Data Table: Properties of t-CPPD
| Property | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | acs.orgubc.ca |
| Thermodynamic Stability | Most stable crystalline hydrate phase in acidic medium | academie-sciences.fr |
| Morphology | Parallelograms | ubc.ca |
| Zeta Potential (in deionized water) | -35.3 mV | ubc.ca |
| Solubility | Solubility increases with temperature. | ubc.ca |
Interactive Data Table: Properties of m-CPPM
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Ca₂P₂O₇·H₂O | nih.gov |
| Crystal System | Monoclinic | ipme.ruresearchgate.net |
| Formation | Can be formed by heating m-CPPT-β crystals at 383 K (110 °C). | researchgate.net |
| Significance | Important for understanding the dehydration pathways of more hydrated CPP phases. | nih.govresearchgate.net |
Calcium pyrophosphate tetrahydrate (CPPT; Ca₂P₂O₇·4H₂O) exists as at least two monoclinic polymorphs, denoted m-CPPT-α and m-CPPT-β. academie-sciences.frresearchgate.net These phases, along with an amorphous form (a-CPP), are considered in vitro precursors to the more stable m-CPPD and t-CPPD crystals. academie-sciences.frnih.gov The crystallization of CPPT can proceed through a multi-stage process that begins with the formation of an amorphous calcium pyrophosphate (ACPP) precursor. rsc.org The stability of this amorphous precursor and its subsequent transformation into a crystalline phase can be influenced by biologically relevant ions like Mg²⁺. rsc.org The m-CPPT-β phase, in particular, has been synthesized and studied to understand its role in the cascade of CPP formation. academie-sciences.frresearchgate.net
Interactive Data Table: Properties of CPPT
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Ca₂P₂O₇·4H₂O | wikipedia.org |
| Known Polymorphs | Monoclinic m-CPPT-α and m-CPPT-β | academie-sciences.frresearchgate.net |
| Role | Considered in vitro precursors to m-CPPD and t-CPPD. | academie-sciences.frnih.gov |
| Crystallization Pathway | Can proceed via an amorphous calcium pyrophosphate (ACPP) intermediate phase. | rsc.org |
Amorphous Calcium Pyrophosphate Phases
Amorphous Calcium Pyrophosphate (a-CPP), with the general formula Ca₂P₂O₇·nH₂O, represents a non-crystalline phase within the hydrated calcium pyrophosphate family. researchgate.net Unlike its crystalline counterparts, a-CPP lacks the long-range, periodic atomic order that defines a crystal structure. nih.gov This amorphous nature is evident in its X-ray diffraction (XRD) pattern, which is characterized by a broad, diffuse maximum rather than sharp, distinct peaks. nih.gov
The structure of a-CPP is best described as having short-range order. nih.gov Under electron microscopy, it typically appears as small, spheroidal particles, often in the nanometer scale. nih.gov The synthesis of a-CPP can be achieved through a double decomposition reaction, for example, between calcium nitrate (B79036) and potassium pyrophosphate solutions. academie-sciences.fr Its formation is highly dependent on specific synthesis conditions, with research showing that a-CPP can be synthesized over a wide range of pH and temperature conditions, including physiological conditions (pH 7.4 and 37°C). researchgate.net
A key characteristic of amorphous calcium pyrophosphate is its metastability. acs.org In aqueous environments, it is prone to transforming into more stable crystalline phases, such as monoclinic or triclinic calcium pyrophosphate dihydrate (CPPD). researchgate.netnih.gov This transformation is a critical aspect of its behavior and is influenced by factors like pH, temperature, and the presence of other ions. core.ac.uk The number of water molecules (n) associated with the amorphous phase is variable and can be determined using techniques like thermogravimetric analysis (TGA). researchgate.net
Interdisciplinary Relevance in Material Synthesis and Characterization
The study and synthesis of hydrated calcium pyrophosphate, including its amorphous phase, hold significant interdisciplinary relevance, bridging chemistry, materials science, engineering, biology, and clinical research. anr.fripme.ru A primary area of application is in the field of biomaterials, particularly for bone tissue engineering and the development of bone substitute materials. ipme.runih.gov Materials based on calcium pyrophosphate are investigated for their biocompatibility and their potential to act as scaffolds for bone regeneration. nih.gov The resorbable nature of these ceramics is a key property, with their Ca/P molar ratio influencing their solubility and interaction with biological tissues. nih.gov The unique properties of a-CPP, such as its high solubility and bioactivity, make it a promising candidate for tissue repair and as a potential remineralizing agent. nih.govresearchgate.net
The synthesis of pure hydrated calcium pyrophosphate phases is crucial for understanding their formation and for developing materials with specific properties. academie-sciences.fr Controlled synthesis methods allow for the preparation of the four main hydrated phases: amorphous (a-CPP), monoclinic dihydrate (m-CPPD), triclinic dihydrate (t-CPPD), and monoclinic tetrahydrate β (m-CPPT β). researchgate.net This control is vital for fundamental physical-chemical studies that can improve the understanding of how these crystals form, which has implications for both materials science and medicine, such as in the study of osteoarthritis. anr.fr
A suite of advanced characterization techniques is essential for identifying and studying these materials. researchgate.net The complementary use of these methods allows for a comprehensive understanding of the synthesized phases:
Powder X-ray Diffraction (XRD) is fundamental for distinguishing between crystalline and amorphous phases. researchgate.netnih.gov Crystalline materials produce sharp diffraction peaks corresponding to their specific lattice structure, while amorphous materials show a broad halo. nih.gov
Vibrational Spectroscopy , including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information on chemical bonds and molecular structure. academie-sciences.fr The flexibility of the pyrophosphate anion (P₂O₇⁴⁻) leads to distinct vibrational modes (e.g., P-O-P bridge vibrations) that allow for the clear identification of each hydrated calcium pyrophosphate phase. academie-sciences.frrsc.org
Scanning Electron Microscopy (SEM) is used to visualize the morphology and size of the particles. researchgate.net It reveals the distinct crystal habits of the crystalline phases, such as the thin needles of m-CPPD, compared to the spheroidal nature of a-CPP. academie-sciences.fr
Thermogravimetric Analysis (TGA) is employed to determine the water content of the hydrated phases by measuring mass loss as a function of temperature. researchgate.net This technique also helps to identify different mechanisms of dehydration for each phase. researchgate.net
This interdisciplinary approach, combining controlled synthesis with detailed characterization, is critical for advancing the application of hydrated calcium pyrophosphate systems in advanced materials. anr.fr
Data Tables
Table 1: Comparison of Hydrated Calcium Pyrophosphate Phases
| Phase Name | Chemical Formula | Crystal System | Key Characteristics |
| Amorphous Calcium Pyrophosphate (a-CPP) | Ca₂P₂O₇·nH₂O | Amorphous | Lacks long-range order; appears as spheroidal nanoparticles; metastable and transforms to crystalline phases. researchgate.netnih.gov |
| Monoclinic CPPD (m-CPPD) | Ca₂P₂O₇·2H₂O | Monoclinic | One of two phases found in arthritic joints; forms as thin, needle-like crystals. researchgate.netacademie-sciences.fr |
| Triclinic CPPD (t-CPPD) | Ca₂P₂O₇·2H₂O | Triclinic | The other polymorph found in vivo; forms rod-shaped crystals. researchgate.netacademie-sciences.fr |
| Monoclinic CPPT β (m-CPPT β) | Ca₂P₂O₇·4H₂O | Monoclinic | A tetrahydrated phase synthesized in vitro under specific pH and temperature conditions. researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
CaH2O9P2-4 |
|---|---|
Molecular Weight |
248.04 g/mol |
IUPAC Name |
calcium;diphosphate;hydrate |
InChI |
InChI=1S/Ca.2H3O4P.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-6 |
InChI Key |
ZBZJARSYCHAEND-UHFFFAOYSA-H |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Controlled Crystallization of Calcium Diphosphate Hydrates
Solution-Based Precipitation Techniques
Solution-based methods are the most common approaches for synthesizing calcium diphosphate (B83284) hydrates. These techniques involve the precipitation of the desired compound from an aqueous solution containing calcium and pyrophosphate ions. The precise control of reaction parameters is essential to obtain specific hydrated phases, such as the amorphous (a-CPP), triclinic dihydrate (t-CPPD), monoclinic dihydrate (m-CPPD), and monoclinic tetrahydrate β (CPPT β) forms. researchgate.net
Wet Chemical Precipitation Methods
Wet chemical precipitation is a versatile and widely used technique for producing calcium phosphate (B84403) powders, including calcium diphosphate hydrates. nih.govupb.roscispace.com This method involves the reaction of soluble precursors in an aqueous solution to form a precipitate. nih.gov The simplicity, high reproducibility, and economic viability of this approach make it suitable for both laboratory-scale synthesis and industrial production. upb.rojmst.org A key advantage is that water is often the only byproduct, leading to high-purity products. jmst.org
The process typically involves the controlled addition of a phosphate-containing solution to a calcium-containing solution, or vice versa, with continuous stirring to ensure homogeneity. nih.govupb.ro Factors such as the concentration of reactants, the rate of addition, stirring speed, and aging time significantly influence the characteristics of the resulting powder, including particle size, crystallinity, and phase composition. scispace.comchula.ac.th For instance, using low concentrations of starting solutions in a reflux environment has been shown to favor the formation of specific calcium phosphate phases. chula.ac.th
Double-Decomposition Reactions
Double-decomposition (or metathesis) reactions are a primary method for obtaining calcium diphosphate hydrates. researchgate.net This approach involves mixing two soluble salt solutions, one containing calcium ions (Ca²⁺) and the other containing pyrophosphate ions (P₂O₇⁴⁻), to precipitate the sparingly soluble calcium diphosphate hydrate (B1144303).
Commonly used precursors include soluble calcium salts like calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂) and a soluble pyrophosphate salt such as sodium pyrophosphate (Na₄P₂O₇) or pyrophosphoric acid (H₄P₂O₇). researchgate.netwikipedia.org The general reaction can be represented as:
2 CaCl₂(aq) + Na₄P₂O₇(aq) + nH₂O(l) → Ca₂P₂O₇·nH₂O(s) + 4 NaCl(aq)
The specific hydrate formed (e.g., dihydrate or tetrahydrate) depends on the precise reaction conditions. wikipedia.org For example, the dihydrate (CPPD) can be formed by reacting pyrophosphoric acid with calcium chloride. wikipedia.org
pH and Temperature Controlled Synthesis Routes
The pH of the reaction medium and the synthesis temperature are critical parameters that dictate which crystalline phase of calcium diphosphate hydrate is formed. researchgate.net By carefully controlling these two variables, it is possible to selectively synthesize pure phases of amorphous CPP (a-CPP), monoclinic and triclinic dihydrates (m-CPPD and t-CPPD), and the monoclinic tetrahydrate β (CPPT β). researchgate.net
Research has systematically mapped the domains of formation for these different phases based on pH and temperature. researchgate.net For example, a-CPP can be synthesized over a broad range of pH and temperatures, including physiological conditions (pH 7.4 and 37°C). researchgate.net The dihydrate forms (m-CPPD and t-CPPD) and the tetrahydrate form (CPPT β) precipitate under more specific conditions. The conversion of the dihydrate to the anhydrous form can be achieved by heating an aqueous slurry of the dihydrate after adjusting the pH with a mineral acid. google.com The temperature at which precipitation occurs can also determine whether a hydrated or anhydrous product is formed. For instance, in the synthesis of other calcium phosphates, precipitation at room temperature may yield a dihydrate, while precipitation at 50°C or higher can form the anhydrous version directly. mdpi.com
| Phase | pH Range | Temperature Range (°C) | Reference |
|---|---|---|---|
| Amorphous (a-CPP) | Wide range (e.g., up to 7.4) | Wide range (e.g., 25 to 90) | researchgate.net |
| Monoclinic Tetrahydrate β (CPPT β) | 3.6 - 4.5 | 25 - 40 | researchgate.net |
| Triclinic Dihydrate (t-CPPD) | 3.6 - 5.0 | 60 - 90 | researchgate.net |
| Monoclinic Dihydrate (m-CPPD) | 5.0 - 5.8 | 60 - 90 | researchgate.net |
Supersaturation and Nucleation Regulation
Supersaturation is the primary driving force for both the nucleation and subsequent growth of crystals from a solution. mt.com It represents a state where the concentration of a solute exceeds its equilibrium solubility under given conditions. mt.com In the synthesis of calcium diphosphate hydrates, controlling the level of supersaturation is key to managing the crystallization process and influencing the final product's attributes, such as crystal size and phase. mt.comcityu.edu.hk
At high levels of supersaturation, the rate of nucleation tends to dominate over the rate of crystal growth, which typically results in the formation of many small crystals. mt.com Conversely, at lower supersaturation levels, crystal growth is favored, leading to larger crystals. mt.com Supersaturation can be controlled by manipulating parameters such as reactant concentrations, the rate at which reactants are mixed, and temperature. acs.org The formation of initial ion clusters, or prenucleation clusters, is a thermodynamically favored pathway that precedes the formation of a solid phase. rsc.org The degree of supersaturation and the presence of confinement can also influence the phase purity of the resulting calcium phosphate minerals. acs.org
Gel Diffusion Growth of Single Crystals
The gel diffusion technique is a specialized method used to grow high-quality single crystals of sparingly soluble salts, including calcium diphosphate hydrates. aip.orgias.ac.in This method is particularly valuable as it can mimic the conditions of crystal formation in biological tissues, such as cartilage, which can be considered a gel-like matrix. ias.ac.inusu.edu The technique involves allowing the reactant ions (calcium and pyrophosphate) to slowly diffuse towards each other through a gel medium, typically silica (B1680970) gel or gelatin. ias.ac.inusu.edu
The slow diffusion process limits the rate of reaction, reducing the level of supersaturation and allowing for the controlled growth of well-defined crystals rather than rapid, amorphous precipitation. ias.ac.in One common setup is the single diffusion technique, where one reactant is incorporated into the gel, and the other is carefully layered on top as a solution. aip.orgias.ac.in The reaction for forming calcium pyrophosphate dihydrate in a gel containing pyrophosphoric acid when calcium chloride is diffused into it can be written as: ias.ac.in
H₄P₂O₇ (in gel) + 2 CaCl₂ (aq) → Ca₂P₂O₇·2H₂O (s, crystal) + 4 HCl (aq)
Parameters such as gel density, pH, and the concentration of reactants have a profound effect on the nucleation and growth of the crystals. ias.ac.in This method has been successfully used to grow both triclinic and monoclinic forms of calcium pyrophosphate dihydrate. usu.edu
| Parameter | Influence on Crystal Growth | Reference |
|---|---|---|
| Gel Density | Affects diffusion rates of ions, influencing nucleation density and crystal size. | ias.ac.in |
| pH | Controls the specific crystalline phase that forms and affects growth kinetics. | aip.orgias.ac.in |
| Reactant Concentration | Determines the supersaturation level, impacting the growth rate and crystal morphology. | ias.ac.in |
| Temperature | Influences both diffusion rates and the solubility of the forming crystals. | nih.gov |
Sol-Gel Processing for Hydrated Calcium Phosphate Materials
Sol-gel synthesis is a versatile wet-chemical technique used to produce a wide variety of materials, including hydrated calcium phosphates. This method provides excellent control over the product's purity, homogeneity, and morphology under mild synthetic conditions. diva-portal.orgresearchgate.net The process generally involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.
The synthesis begins with the preparation of a solution containing calcium and phosphate precursors. A variety of precursors can be used, often dissolved in ethanol (B145695) or a mixture of solvents. diva-portal.orgscispace.com
Table 2: Common Precursors in Sol-Gel Synthesis of Calcium Phosphates
| Precursor Type | Examples |
|---|---|
| Calcium Precursors | Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), Calcium acetate (B1210297) monohydrate (Ca(CH₃COO)₂·H₂O), Calcium diethoxide |
| Phosphorus Precursors | Phosphorous pentoxide (P₂O₅), Triethyl phosphite, Phosphoric acid (H₃PO₄) |
Once the precursor sol is formed, it undergoes hydrolysis and polycondensation reactions to form a three-dimensional network characteristic of a gel. The system is then aged, during which the gel network strengthens. Finally, the gel is dried to remove the solvent, yielding the solid calcium phosphate material. The composition of the final product is highly dependent on reaction conditions such as temperature. researchgate.net For example, at temperatures below 100°C, a nanocrystalline solid that can be converted to dicalcium phosphate upon heating is often formed. researchgate.net In contrast, hydrothermal treatment at higher temperatures (e.g., 200°C) using trialkylphosphate precursors can directly produce anhydrous dicalcium phosphate (CaHPO₄). researchgate.net
The sol-gel method is a powerful tool for developing biomaterials with superior features, allowing for the synthesis of various calcium phosphates, including amorphous calcium phosphate (ACP) and hydroxyapatite (B223615), with high reproducibility and phase purity. diva-portal.orgnih.gov
Control of Morphological Characteristics and Particle Architecture
The ability to control the morphology, including particle size, shape, and surface area, of calcium diphosphate hydrates is crucial as these characteristics significantly influence their properties and performance in various applications. Several synthesis parameters can be adjusted to tailor the final particle architecture.
Key controlling factors include:
pH and Temperature: The acidity and temperature of the reaction solution are fundamental in determining which calcium phosphate phase precipitates and its crystalline nature. mdpi.com For instance, in acidic solutions at room temperature, CaHPO₄·2H₂O is typically formed, whereas at temperatures of 50°C and higher, the anhydrous form, CaHPO₄, is favored. mdpi.com
Additives and Capping Agents: The addition of polymers or other capping agents can effectively control particle size and prevent agglomeration. Poly(ethylene glycol) (PEG), for example, has been used in wet precipitation methods to decrease the particle size distribution of the resulting powders. researchgate.net
Reaction Time: The duration of the reaction and any subsequent aging period can influence the crystallinity and the Ca/P ratio of the final product. Longer reaction times can lead to an increase in the Ca/P ratio. researchgate.net
Research has demonstrated the ability to produce calcium phosphate particles with distinct morphologies, such as flaky, brick-like, elongated orthogonal, and spherical shapes, simply by modifying precipitation conditions. nih.gov The resulting particle size can range from the nanometer to the micrometer scale. Nanoparticles of calcium phosphates with Ca/P ratios from 1.0 to 1.67 have been synthesized, exhibiting high specific surface areas corresponding to equivalent spherical diameters of 38 to 172 nm. nist.gov However, these primary nanoparticles often form larger agglomerates. nist.gov The control over these physical attributes is essential for optimizing the material for specific applications.
Table 3: Influence of Synthesis Parameters on Morphology
| Parameter | Effect |
|---|---|
| Increasing Temperature | Favors formation of anhydrous phases over hydrated ones (e.g., CaHPO₄ over CaHPO₄·2H₂O). mdpi.com |
| Solution pH | Determines the stability and type of calcium phosphate phase formed. mdpi.com |
| Use of Additives (e.g., PEG) | Reduces particle agglomeration and decreases the overall particle size distribution. researchgate.net |
| Reaction Time | Affects crystallinity and can alter the Ca/P ratio of the product. researchgate.net |
Advanced Crystallographic and Structural Elucidation of Calcium Diphosphate Hydrates
Powder X-ray Diffraction (PXRD) Analysis
Crystallinity Assessment and Domain Size Determination
The crystallinity and domain size of calcium diphosphate (B83284) hydrates are critical parameters that influence their properties and interactions within biological systems. Techniques such as X-ray diffraction (XRD) are instrumental in these assessments. For instance, analysis of the full XRD pattern can be used to calculate crystalline domain sizes. researchgate.netcsic.es
Microstructural studies employing full pattern XRD analysis have been used to determine the average Scherrer diameters of crystalline domains. mdpi.com For example, in a study on calcium-doped terbium phosphate (B84403) hydrate (B1144303) nanoparticles, isometric crystalline domains were observed with average diameters varying from approximately 24.9 nm to 37.6 nm depending on the calcium concentration. csic.esmdpi.com The degree of crystallinity is a key indicator of the material's stiffness, hardness, and heat resistance. most.gov.bd It has been noted that assemblies of nanoparticles can produce broad diffraction patterns, which can be similar to those of amorphous materials, making detailed structural analysis challenging. mdpi.com
Table 1: Crystalline Domain Sizes of Ca²⁺:TbPO₄·nH₂O Nanoparticles Data sourced from studies on calcium-doped terbium phosphate hydrate nanoparticles, calculated from full XRD pattern analysis. csic.esmdpi.com
| Ca²⁺ Concentration (M) | Average Scherrer Diameter (nm) |
| 0.01 | 37.6 ± 0.2 |
| 0.03 | 28.6 ± 0.2 |
| 0.05 | 24.9 ± 0.2 |
| 0.07 | 30.2 ± 0.1 |
Neutron Diffraction for Hydrogen Atom Localization
While X-ray diffraction is a standard technique for determining crystal structures, neutron diffraction offers a significant advantage in precisely locating hydrogen atoms. mdpi.com This is due to the different scattering mechanisms; X-rays interact with the electron cloud, while neutrons interact with the atomic nuclei. mdpi.com This capability is particularly valuable for understanding the role of water molecules and hydrogen bonding in the stability and properties of hydrated compounds like calcium diphosphate hydrates.
Neutron diffraction studies can provide highly accurate positions of hydrogen atoms, which is crucial for defining the hydrogen bonding networks within the crystal lattice. mdpi.com For example, in studies of other hydrated crystalline materials, neutron diffraction has been used to accurately study the thermal motion of strongly hydrogen-bonded hydrogen atoms and to distinguish between water molecules and hydroxyl groups in active sites of macromolecules. mdpi.comnih.gov Although not extensively applied to all organic hydrates, neutron diffraction is a powerful tool for obtaining precise structural data on hydrogen bonding. mdpi.com
Analysis of Pyrophosphate Anion Conformation and Coordination Environments
The conformation of the pyrophosphate anion (P₂O₇⁴⁻) and the coordination environment of the calcium ions are defining features of the crystal structure of calcium diphosphate hydrates.
The flexibility of the pyrophosphate anion is evident in the variability of its P-O-P bond angle and the pseudo-torsion angle. ipme.ru In different polymorphs of calcium pyrophosphate and its hydrates, the P-O-P bond angle typically ranges from approximately 120° to 135°. ipme.rud-nb.info For instance, in the monohydrate form (m-CPPM), a P-O-P angle of 132.7° has been reported. researchgate.net The dihedral angle, which describes the rotation around the P-O-P bond, has been observed to range from 3.1° to 29.8° in various calcium pyrophosphate hydrate polymorphs. d-nb.info The pyrophosphate anion can adopt two characteristic configurations: staggered or eclipsed. ipme.ru In many hydrated forms and for pyrophosphates with larger divalent cations like Ca²⁺, the eclipsed conformation is more common. ipme.ru
Table 2: P-O-P Bond and Dihedral Angles in Calcium Pyrophosphate Hydrates Data compiled from studies on various polymorphs. d-nb.inforesearchgate.net
| Parameter | Reported Range/Value |
| P-O-P Bond Angle | 123.1° - 134.1° |
| Dihedral Angle | 3.1° - 29.8° |
| P-O-P Angle (m-CPPM) | 132.7° |
Calcium ions in these structures exhibit a degree of coordination flexibility, typically coordinating with six to eight oxygen atoms, although coordination numbers up to 12 are possible. nih.gov This coordination can involve oxygen atoms from both the pyrophosphate anions and the water molecules of hydration. In the monoclinic dihydrate form (m-CPPD), the calcium ions are coordinated by eight oxygen atoms. ipme.ru In the β-polymorph of anhydrous calcium pyrophosphate, the coordination numbers for calcium are seven, eight, and nine. ipme.ru The coordination environment of the calcium ion is crucial, as the binding of water molecules to Ca²⁺ is a key step in the hydration and potential degradation of these crystals. researchgate.net The flexible coordination geometry of calcium allows it to be readily accepted into irregular binding sites. nih.gov
Hydrogen Bonding Networks within Hydrate Structures
Hydrogen bonding plays a critical role in stabilizing the crystal structures of calcium diphosphate hydrates and influences their physical and chemical properties. researchgate.net The water molecules within the hydrate structures form extensive hydrogen-bonding networks, linking different components of the crystal lattice. researchgate.net
Mechanistic Investigations of Formation, Transformation, and Hydration Dynamics
Kinetic Studies of Precipitation and Growth Mechanisms
The precipitation and growth of calcium pyrophosphate dihydrate (CPPD) crystals are intricate processes influenced by factors such as pH, supersaturation, and the presence of additives. acs.orgacs.org Studies have shown that the growth of both acicular (needle-like) and columnar triclinic CPPD (t-CPPD) crystals can be described by a polynuclear mechanism. This model posits that crystal growth occurs through the formation of two-dimensional nuclei on the crystal surface, which then spread and intergrow. acs.orgacs.org
The rate of crystal growth is sensitive to pH. At a lower pH of 4.5, the growth rates of acicular and columnar t-CPPD are comparable. acs.org However, at higher pH values (5.5 and 6.5), acicular t-CPPD grows more slowly than its columnar counterpart. acs.org This inhibitory effect at higher pH becomes more pronounced as the supersaturation of the solution decreases. acs.org The difference in growth rates between the two morphologies is attributed to the larger edge length per unit area of the acicular crystals. acs.orgresearchgate.net
The dissolution of t-CPPD crystals also follows a polynuclear model. acs.org Interestingly, the dissolution rate per unit area of acicular t-CPPD is approximately twice as fast as that of columnar t-CPPD. acs.org This is also likely due to the greater edge length per unit area of the acicular crystals, which may facilitate faster dissolution. researchgate.net
In some precipitation systems, orthokinetic agglomeration, where particle collisions are induced by fluid motion, is the dominant mechanism. yok.gov.tr The presence of certain amino acids as additives can lead to stable agglomerated structures and a decrease in the mean particle size compared to pure media. yok.gov.tr These additives can also increase the rate of crystal breakage, with erosion being the identified mechanism. yok.gov.tr
Initial deposits of calcium pyrophosphate can be amorphous or orthorhombic before transforming into the more stable monoclinic and triclinic forms of CPPD over time. nih.gov The formation of these more stable forms is a slow process, which may explain why only these two forms are typically found in clinical settings. nih.gov
Table 1: Factors Influencing the Precipitation and Growth of Calcium Pyrophosphate Dihydrate
| Factor | Effect on Acicular t-CPPD Growth | Effect on Columnar t-CPPD Growth | Dissolution Rate |
| pH | Slower growth at higher pH (5.5, 6.5) compared to columnar. acs.org | Faster growth at higher pH compared to acicular. acs.org | Faster for acicular than columnar. acs.org |
| Supersaturation | Inhibition by low supersaturation is more pronounced at higher pH. acs.org | Less affected by low supersaturation at higher pH compared to acicular. acs.org | - |
| Crystal Morphology | Slower growth rate than columnar at higher pH. acs.org | Faster growth rate than acicular at higher pH. acs.org | Acicular dissolves ~2x faster than columnar. acs.org |
| Amino Acid Additives | Can lead to stable agglomerates and smaller particle size. yok.gov.tr | Can lead to stable agglomerates and smaller particle size. yok.gov.tr | - |
Dehydration and Rehydration Processes of Calcium Pyrophosphate Hydrates
The hydration state of calcium pyrophosphate is critically dependent on environmental conditions, and the processes of dehydration and rehydration involve distinct structural transformations.
Stepwise Dehydration Pathways
The thermal dehydration of calcium pyrophosphate dihydrate (CPPD), specifically dicalcium phosphate (B84403) dihydrate (DCPD), to form γ-calcium pyrophosphate (γ-CPP) is a multi-step process. researchgate.netrsc.org The initial phase involves the dehydration of DCPD to form dicalcium phosphate anhydride (B1165640) (DCPA). rsc.org This transformation itself can be separated into three partially overlapping steps: a surface reaction governed by a first-order rate law, a process involving liquefaction and controlled by an autocatalytic rate, and a diffusion-controlled dehydration of a gel-like powder. researchgate.net
Further heating leads to the dehydration of DCPA to form γ-CPP, which also occurs in a stepwise manner. rsc.org This subsequent dehydration involves the release of water molecules trapped within an amorphous DCPA structure, which is induced by its gradual crystallization, followed by the dehydration of DCPA to form a poorly crystalline γ-CPP. rsc.org
Some studies using thermogravimetric analysis have shown that CPPD loses its two water molecules of crystallization in what appears to be a single step between 100°C and 180°C. ias.ac.in However, derivative thermogravimetry reveals that this loss is sequential, with the monohydrate form having no stable region. ias.ac.in Another study observed that at 105°C, two moles of CaHPO₄·2H₂O combine and release one mole of H₂O, with the remaining three moles of water being eliminated at 165°C. researchgate.net The decomposition of the resulting CaHPO₄ to Ca₂P₂O₇ then occurs at 270°C. researchgate.net
Influence of Temperature and Humidity on Phase Transitions
Temperature and humidity significantly influence the phase transitions of calcium pyrophosphate hydrates. The dehydration of dicalcium phosphate dihydrate (DCPD) is sensitive to temperature, with increasing temperatures potentially inhibiting the formation of acidic calcium phosphate or transforming it into other phases. mdpi.comnih.gov For instance, increasing the reaction temperature from 37°C to 90°C at a constant pH can cause the phase composition to shift from DCPD to a mixture of octacalcium phosphate (OCP) and DCPD. mdpi.com
The presence of water vapor in the atmosphere also affects the dehydration process. In a humid environment, the dehydration of DCPD is catalyzed by moisture and proceeds in a single step at a lower temperature (around 135°C) to form anhydrous CaHPO₄. researchgate.net In the absence of moisture, the reaction is more complex and involves the formation of an amorphous phase that can persist even after the formation of Ca₂P₂O₇ at 430°C, until recrystallization occurs at a higher temperature. researchgate.net
The rehydration of amorphous calcium pyrophosphate (ACPP) is also a stepwise process. It begins with a rapid rehydration of the surface of the amorphous spherules, followed by a slower rehydration of the space between the clusters within these spherules. core.ac.uk While the initial surface rehydration is not dependent on the preheating temperature of the amorphous material, the second, slower rehydration event is. core.ac.uk
Phase Transformation Pathways between Hydrated Polymorphs
Calcium pyrophosphate exists in several polymorphic forms, and the transformation between these is a key aspect of its chemistry. In vitro, initial precipitates of calcium pyrophosphate are often amorphous or orthorhombic. nih.gov Over time, these can transform into the more stable monoclinic (m-CPPD) and triclinic (t-CPPD) forms, which are the polymorphs typically found in biological systems. oup.comnih.gov The slow rate of this interconversion may be why only these two forms are observed clinically. nih.gov
The crystallization of calcium pyrophosphate tetrahydrate (CPPT) has been shown to proceed through a multistage pathway that begins with the formation of amorphous calcium pyrophosphate (ACPP). rsc.org This amorphous precursor then transforms into the crystalline CPPT phase. rsc.org
The transformation of amorphous calcium phosphate (ACP) is also influenced by its initial composition. ACP with a higher initial calcium-to-phosphate ratio tends to form a mixture of hydroxyapatite (B223615) and brushite over time, while ACP with a lower ratio transforms primarily into hydroxyapatite. acs.org The thermal crystallization of ACP can also lead to different phases. For example, pristine ACP can start to crystallize around 600°C into α-tricalcium phosphate (α-TCP), which then gradually transforms to β-TCP at higher temperatures. acs.org
Hydrolysis and Condensation Reactions of Pyrophosphate Ions
The hydrolysis of pyrophosphate ions (P₂O₇⁴⁻) to orthophosphate ions (PO₄³⁻) is a critical reaction influencing the stability and transformation of calcium pyrophosphate. The equilibrium of this hydrolysis reaction is dependent on factors such as pH and the concentration of divalent cations like Ca²⁺ and Mg²⁺. nih.gov The presence of Ca²⁺ can inhibit the enzymatic hydrolysis of pyrophosphate. nih.gov This inhibition is primarily due to the suppression of pyrophosphatase activity. nih.gov In fact, Ca²⁺ acts as an inhibitor for all inorganic pyrophosphatases. scispace.com Structural studies have shown that the presence of Ca²⁺ alters the active site of the enzyme, preventing the binding of a water molecule necessary for hydrolysis. scispace.com
Conversely, the condensation of orthophosphate to form pyrophosphate can occur in the presence of calcium ions. researchgate.net However, some prebiotic synthesis experiments have shown that the presence of calcium ions can inhibit the formation of pyrophosphate from orthophosphate under certain conditions, such as during the polymerization of hydrogen cyanide. nasa.gov The formation of pyrophosphate from orthophosphate has been observed in the presence of calcium when imidazole (B134444) is used as a catalyst. nasa.gov
Solvent-Mediated Interactions and Crystal Growth Modifiers
The solvent environment and the presence of additives can significantly modify the crystal growth of calcium pyrophosphate dihydrate. The use of different solvents or additives can alter crystallization kinetics, the final crystal phase, and the microstructure of the resulting solid. royalsocietypublishing.org
For instance, certain amino acids can act as crystal growth modifiers, leading to the formation of stable agglomerates and smaller crystal sizes. yok.gov.tr Iron ions, both ferric and ferrous, can also influence CPPD crystal formation. They have been shown to retard the diffusion of pyrophosphate ions, which in turn alters the pattern of crystal formation. nih.gov At early stages, iron ions can induce more crystal growth, while at later times they enhance crystal growth at the expense of nucleation. nih.gov The presence of iron also promotes the more rapid formation of the clinically observed triclinic and monoclinic CPPD crystals. nih.gov
Alkaline earth metal ions like Mg²⁺ and Sr²⁺ can affect the crystallization of calcium pyrophosphate tetrahydrate by influencing the stability of the amorphous precursor. rsc.org Mg²⁺ has the strongest stabilizing effect on amorphous calcium pyrophosphate (ACPP), while Ba²⁺ has a negligible effect. rsc.org Interestingly, the ability of these ions to inhibit crystallization is not related to their affinity for ACPP but rather to their hydration abilities, suggesting that the hydration characteristics of the metal ions play a crucial role in stabilizing the amorphous phase. rsc.org
Surfactants can also act as crystal growth modifiers. Anionic surfactants can inhibit the crystallization of calcium hydrogen phosphate dihydrate, with the degree of inhibition depending on the surfactant concentration. researchgate.net The adsorption of surfactant molecules onto specific crystal faces can inhibit growth along certain planes and favor others. researchgate.net
Spectroscopic and Microscopic Characterization of Calcium Diphosphate Hydrates
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations within calcium diphosphate (B83284) hydrates. These techniques are highly sensitive to the local chemical environment and are instrumental in identifying the constituent functional groups and their structural arrangements.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound. In the study of calcium diphosphate hydrates, FTIR is particularly useful for identifying the vibrational modes of the pyrophosphate (P₂O₇⁴⁻) and water (H₂O) molecules.
Key spectral regions in the FTIR analysis of calcium diphosphate hydrates include:
O-H Stretching Region: Bands appearing in the region of 2900-3600 cm⁻¹ are characteristic of the stretching vibrations of water molecules and hydroxyl groups. For instance, bands at approximately 2926 and 2336 cm⁻¹ have been attributed to the O-H stretching vibrations of the H₂PO₄⁻ ion in certain calcium phosphate (B84403) structures. The presence of multiple, often broad, bands in this region indicates different hydrogen bonding environments for the water molecules within the crystal lattice.
P-O-H Bending Region: An intense band around 1240 cm⁻¹ is associated with the in-plane P-O-H bending vibrations.
PO₂ and P(OH)₂ Stretching Region: The asymmetric and symmetric stretching modes of the PO₂ group give rise to strong bands, such as those observed at 1111 cm⁻¹ and 1052 cm⁻¹, respectively. The P(OH)₂ group also presents distinctive stretching vibrations.
P-O-P Stretching Region: The stretching vibrations of the P-O-P bridge in the pyrophosphate anion are a hallmark of these compounds and are typically observed in the range of 700-975 cm⁻¹. researchgate.net A characteristic peak around 725 cm⁻¹ can help differentiate pyrophosphates from orthophosphates.
Water Bending Region: The bending vibration of water molecules of crystallization (O-H bending) is typically observed around 1648 cm⁻¹. researchgate.net
Synchrotron-based FTIR (sFTIR) offers enhanced spatial resolution and signal-to-noise ratio, allowing for the detailed analysis of micro-sized crystal aggregates and the identification of mixed mineral phases. nih.gov For example, sFTIR has been used to identify both calcium pyrophosphate dihydrate (CPPD) and basic calcium phosphate (BCP) crystals in biological samples, and even to detect the presence of other phases like brushite. nih.gov
The following table summarizes characteristic FTIR absorption bands for calcium diphosphate hydrates:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| O-H Stretching (Water/Hydroxyl) | 2900-3600 | |
| P-O-H In-plane Bending | ~1240 | |
| PO₂ Asymmetric Stretching | ~1111 | |
| PO₂ Symmetric Stretching | ~1052 | |
| P-O-P Asymmetric Stretching | 919 | researchgate.net |
| P-O-P Symmetric Stretching | 737 | researchgate.net |
| O-H Bending (Water) | ~1648 | researchgate.net |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about vibrational, rotational, and other low-frequency modes in a molecule. A key advantage of Raman spectroscopy is its low interference from water, making it particularly well-suited for the study of hydrated compounds and biological specimens. umass.edu
In the context of calcium diphosphate hydrates, Raman spectroscopy is effective in identifying the characteristic vibrational modes of the pyrophosphate anion. The symmetric P-O-P stretching mode is often a strong and sharp band in the Raman spectrum, providing a clear signature for the pyrophosphate group. researchgate.net
Key Raman bands for calcium diphosphate hydrates include:
Phosphate Stretching Modes: The ν₁ symmetric stretching mode of the phosphate group is typically the most intense band and is useful for identifying different calcium phosphate minerals. jst.go.jp For instance, a peak at 960 cm⁻¹ is characteristic of hydroxyapatite (B223615). researchgate.net
P-O-P Stretching Modes: The P-O-P stretching vibrations are also observable in the Raman spectrum, with bands appearing between 975 and 650 cm⁻¹. researchgate.net Weak Raman bands at 919 and 990 cm⁻¹ have been noted as having definite factor group splitting. researchgate.net
Phosphate Bending Modes: Eleven phosphate bending modes are predicted and observed between 650 and 325 cm⁻¹. researchgate.net
The following table presents typical Raman shifts for calcium phosphate species:
| Species/Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Reference |
| H₂PO₄⁻ | 1077 | acs.org |
| HPO₄²⁻ | 990 | acs.org |
| Hydroxyapatite (ν₁ PO₄³⁻) | 960 | researchgate.net |
| Pyrophosphate (P-O-P) | 919, 990 | researchgate.net |
Analysis of Phosphate and Water Vibrational Modes
The vibrational spectra of calcium diphosphate hydrates are complex due to the various vibrational modes of the pyrophosphate anion and the water molecules. The P₂O₇⁴⁻ anion has a P-O-P bridge, which gives rise to symmetric and asymmetric stretching and bending vibrations. The terminal PO₃ groups also have their own set of stretching and bending modes. The number and position of these bands are sensitive to the symmetry of the pyrophosphate ion and its crystalline environment. researchgate.net
Water molecules in the hydrated forms of calcium diphosphate can be present in different environments, leading to multiple O-H stretching and bending vibrations. researchgate.net The analysis of these water bands can provide information about the degree of hydration and the nature of hydrogen bonding within the crystal structure. Dehydration studies, where the sample is heated to remove water, can help in assigning the water librational modes, which often complicate the spectrum in the lower frequency region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For the study of calcium diphosphate hydrates, solid-state ³¹P Magic Angle Spinning (MAS) NMR is particularly informative.
Solid-State ³¹P MAS NMR for Phosphate Environments
Solid-state ³¹P MAS NMR provides detailed information about the different phosphate environments within a material. By spinning the sample at a "magic angle" (54.74°) with respect to the external magnetic field, spectral broadening due to chemical shift anisotropy and dipolar coupling is reduced, resulting in sharper and more resolved peaks.
In calcium diphosphate hydrates, ³¹P MAS NMR can distinguish between the phosphorus atoms in the pyrophosphate group and other phosphate species that may be present as impurities or as part of a mixture. The chemical shift of the ³¹P nucleus is highly sensitive to its local chemical environment, including the number and type of neighboring atoms and the P-O-P bond angle in the pyrophosphate unit.
For pyrophosphate compounds, ³¹P MAS NMR spectra typically show characteristic peaks. For instance, pyrophosphates exhibit signals at approximately -4 ppm. researchgate.net The presence of multiple peaks in the ³¹P MAS NMR spectrum can indicate the existence of different crystalline phases or amorphous components within the sample. researchgate.net It has been used to quantify the amounts of crystalline and amorphous pyrophosphate in calcium phosphate cements. researchgate.net
The following table provides representative ³¹P NMR chemical shifts for different phosphate species:
| Phosphate Species | Approximate ³¹P Chemical Shift (ppm) | Reference |
| Orthophosphate | 5.6 | researchgate.net |
| Pyrophosphate | ~ -4 | researchgate.net |
| Brushite | ~ 1.8 | oup.com |
Electron Microscopy Techniques
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and microstructure of calcium diphosphate hydrate (B1144303) crystals.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. In the study of calcium diphosphate hydrates, SEM reveals the size, shape, and aggregation of the crystals. For example, SEM has been used to show the plate-like morphology of β-calcium pyrophosphate with agglomerated particles. researchgate.net It can also distinguish between different crystal habits, such as the typical rod-shaped crystals of calcium pyrophosphate. researchgate.net
Transmission Electron Microscopy (TEM) allows for even higher resolution imaging and can provide information about the internal structure and crystallinity of the material. TEM has been used to identify silicon-containing particles that can be confused with calcium pyrophosphate dihydrate crystals in biological fluids. nih.gov Cryo-TEM has been employed to observe the elongated nanowire morphology of amorphous calcium phosphate-pyrophosphate. chemrxiv.org Selected area electron diffraction (SAED) patterns obtained in the TEM can confirm the amorphous or crystalline nature of the sample. chemrxiv.org
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of calcium diphosphate hydrate crystals. SEM analysis reveals a variety of crystal shapes and sizes, which can be influenced by the synthesis conditions.
Research has shown that calcium pyrophosphate dihydrate (CPPD) crystals can exhibit several morphologies. researchgate.net Typical shapes observed under SEM include rod-like and needle-like crystals, which often cluster together to form spherulitic aggregates. ias.ac.in Other studies have identified rhomboidal or parallelepiped-shaped crystals. researchgate.net In some cases, SEM has revealed plate-like morphology with agglomerated particles ranging in size from sub-micrometer to several micrometers. researchgate.net The specific morphology can be dependent on the crystalline phase, with both monoclinic and triclinic forms of CPPD having been identified. researchgate.net
The application of SEM combined with Energy Dispersive X-ray Spectroscopy (EDS) allows for elemental analysis of the crystals, confirming the presence of calcium and phosphorus. mdpi.com This combined approach is crucial for distinguishing calcium diphosphate hydrate crystals from other mineral deposits in biological and synthetic samples. nih.gov
Table 1: Observed Morphologies of Calcium Diphosphate Hydrate by SEM
| Observed Morphology | Description |
| Rod-like and Needle-like | Elongated crystals, often found in spherulitic clusters. ias.ac.in |
| Rhomboidal/Parallelepiped | Crystals with a diamond or skewed rectangular shape. researchgate.net |
| Plate-like | Flat, sheet-like crystals that can agglomerate. researchgate.net |
Transmission Electron Microscopy (TEM) for Nanostructure and Defects
Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, enabling the investigation of the internal nanostructure and crystalline defects of calcium diphosphate hydrates. TEM studies have provided insights into the size and arrangement of nanocrystallites within larger crystal aggregates.
TEM analysis of synthesized calcium pyrophosphate dihydrate (CPPD) nanoparticles has shown that the crystallites can be in the range of 13 to 20 nm. researchgate.net High-resolution TEM (HRTEM) has been instrumental in characterizing the crystal habit, distinguishing between the monoclinic and triclinic polymorphs of CPPD. bmj.com This level of detail is critical for understanding the structure-property relationships of these materials.
Furthermore, TEM can reveal the presence of pores and other defects within the crystal structure. researchgate.net For instance, studies have identified pores with diameters of 60-100 nm running through pyrophosphate crystals. researchgate.net The combination of TEM with selected area electron diffraction (SAED) provides crystallographic information, confirming the amorphous or crystalline nature of the material at the nanoscale. acs.org This is particularly useful for studying the initial stages of crystal formation and identifying amorphous precursors.
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the thermal stability, water content, and phase transitions of calcium diphosphate hydrates. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed for these investigations.
Thermogravimetric Analysis (TGA) for Water Content and Dehydration Events
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about dehydration processes. For calcium diphosphate dihydrate (Ca₂P₂O₇·2H₂O), TGA is used to determine the number of water molecules of crystallization and to study the temperatures at which they are lost.
TGA curves of calcium pyrophosphate dihydrate typically show a distinct mass loss corresponding to the removal of two water molecules. ias.ac.in This dehydration can occur in a single step or sequentially, depending on the heating rate and atmospheric conditions. ias.ac.inrsc.org For example, one study reported a one-step loss of two water molecules between 100°C and 180°C, while derivative thermogravimetry (DTG) indicated sequential losses at 160°C and 200°C. ias.ac.in Another investigation detailed a multi-step dehydration process, with the initial loss of water to form an anhydrous form, followed by further transformation at higher temperatures. rsc.org
The total mass loss observed in TGA experiments is a key parameter for confirming the stoichiometry of the hydrate. A theoretical mass loss of 20.9% corresponds to the complete dehydration of Ca₂P₂O₇·2H₂O to Ca₂P₂O₇. rsc.org
Table 2: Dehydration Events of Calcium Diphosphate Hydrate from TGA
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| ~100 - 220 | ~20.9 | Loss of two water molecules of hydration (Ca₂P₂O₇·2H₂O → Ca₂P₂O₇ + 2H₂O). ias.ac.inrsc.orgnetzsch.com |
| > 400 | Variable | Further decomposition or phase transformation of the anhydrous calcium pyrophosphate. ias.ac.in |
Differential Scanning Calorimetry (DSC) for Phase Transition Energetics
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information about the energetics of phase transitions. nih.gov In the study of calcium diphosphate hydrates, DSC is used to identify endothermic and exothermic events associated with dehydration and crystalline phase changes.
The dehydration of calcium diphosphate dihydrate is an endothermic process, meaning it requires an input of energy. DSC thermograms show distinct endothermic peaks that correspond to the mass loss steps observed in TGA. rsc.org The temperature and enthalpy of these transitions can be quantified from the DSC data. nih.gov
Following dehydration, further heating can induce phase transitions in the resulting anhydrous calcium pyrophosphate (Ca₂P₂O₇). For instance, the γ-CPP form can be produced upon heating. researchgate.net These transitions are also associated with specific thermal signatures in the DSC curve. The study of these energetics is crucial for understanding the stability of different polymorphs and the conditions required for their formation. researchgate.net The combination of DSC with other techniques like X-ray diffraction allows for the definitive identification of the phases formed at different temperatures.
Theoretical and Computational Chemistry Approaches to Calcium Diphosphate Hydrates
First Principles Calculations (Density Functional Theory - DFT)
First-principles calculations, particularly those based on Density Functional Theory (DFT), are quantum mechanical methods used to investigate the electronic structure and properties of many-body systems. By solving the Schrödinger equation for a system of electrons, DFT can predict a wide range of material properties from fundamental principles, without the need for empirical parameters.
DFT is a robust method for predicting the stable crystal structures of materials and calculating their lattice parameters with high accuracy. For hydrated calcium phosphates like brushite (CaHPO₄·2H₂O), a related compound, DFT calculations have successfully reproduced experimental crystal lattice parameters with good agreement. geoscienceworld.orgresearchgate.net This predictive capability extends to various pyrophosphate crystals. For example, a comprehensive theoretical study of 21 pyrophosphate crystals with the general formula A₂M(H₂P₂O₇)₂·2H₂O demonstrated the utility of DFT in determining their structures and symmetries. mdpi.com
The process involves optimizing the geometry of a proposed crystal structure to find the configuration with the minimum total energy. The resulting lattice parameters can then be compared with experimental data from techniques like X-ray diffraction to validate the theoretical model. For instance, the powder X-ray diffraction pattern simulated from the DFT-calculated crystal structure of brushite shows strong similarity to the experimental one. geoscienceworld.orgresearchgate.net Such calculations have also been used to represent the structure of monoclinic calcium pyrophosphate dihydrate (m-CPPD). researchgate.net
Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for Brushite (CaHPO₄·2H₂O) As a representative calcium phosphate (B84403) hydrate (B1144303).
| Parameter | Experimental Value | Calculated Value (DFT) | Deviation |
|---|---|---|---|
| a (Å) | 5.812 | 5.876 | +1.1% |
| b (Å) | 15.180 | 15.157 | -0.15% |
| c (Å) | 6.239 | 6.251 | +0.19% |
| β (°) | 116.42 | 116.23 | -0.16% |
Data sourced from studies on brushite, a closely related hydrated calcium phosphate. geoscienceworld.orgresearchgate.net
DFT calculations provide detailed insights into the electronic structure, the nature of interatomic bonding, and charge distribution within a crystal. By analyzing the calculated density of states and electron density maps, researchers can characterize the covalent and ionic nature of chemical bonds. mdpi.comresearchgate.net
In studies of pyrophosphate crystals, DFT has been used to show that P-O and H-O bonds are the most common and to quantify the charge transfer between atoms. mdpi.com For the related brushite mineral, DFT has been employed to reproduce and analyze intermolecular interactions, including electrostatic forces and hydrogen bonding networks. geoscienceworld.org The calculations can determine the strength of these bonds, for example, identifying the strongest hydrogen bond between a POH group and a PO group of an adjacent phosphate molecule. geoscienceworld.org This level of detail is crucial for understanding the stability of the crystal structure and its surface properties.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex dynamic processes, such as ion hydration, surface interactions, and crystal growth from solution.
In aqueous environments, ions like Ca²⁺ and P₂O₇⁴⁻ are surrounded by shells of water molecules. MD simulations are particularly well-suited to model the structure and dynamics of these hydration shells. mdpi.com Simulations can determine key properties such as the coordination number (the number of water molecules in the first hydration shell) and the mean residence time (MRT) of water molecules within this shell. mdpi.comnih.gov
For calcium ions, the first hydration shell is well-defined, and the MRT of water molecules is in the range of 23–105 picoseconds, indicating a relatively strong coordination of water to Ca²⁺. mdpi.com Ab initio MD simulations of the phosphate ion in water show that its hydration shell is ordered and rigid, and that the dynamics of water in this first shell are significantly slower than in bulk water. researchgate.net These simulations reveal how ions structure the surrounding water, which is a key factor in solubility and reactivity. x-mol.net
Table 2: Hydration Properties of Calcium Ions from MD Simulations
| Property | Value | Description |
|---|---|---|
| First Shell Boundary | ~3.3 Å | The first minimum of the Calcium vs. Water Oxygen Radial Distribution Function (RDF). mdpi.com |
| Mean Residence Time (MRT) | 23 - 105 ps | The average time a water molecule spends in the first hydration shell of a Ca²⁺ ion. mdpi.com |
Crystal growth from a solution is a complex process governed by atomic-level events at the crystal-solution interface. MD simulations can provide a unique view of these processes. mdpi.com The rate-limiting step for the growth of ionic crystals like calcium diphosphate (B83284) hydrate is generally considered to be the exchange of water molecules around the constituent cations (Ca²⁺) at the crystal surface. mdpi.comsci-hub.box
MD simulations can quantify this water exchange frequency at different crystal surfaces and under various conditions, such as in confined spaces or in the presence of other ions. mdpi.com Studies on hydroxyapatite (B223615), a related calcium phosphate, have shown that the dynamics of water at the mineral-water interface decrease substantially with confinement, which in turn reduces the reactivity of the surface. mdpi.com By simulating the aqueous interface of minerals like brushite, researchers can examine the ordering and dynamics of water at the surface, which are critical for understanding growth and dissolution mechanisms. researchgate.net These simulations help bridge the gap between ionic concentrations in solution and the resulting crystal morphology. nih.gov
Force Field Development for Aqueous Calcium Phosphate Systems
A critical component for accurate classical MD simulations is the force field, which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. The development of a reliable force field for the aqueous calcium phosphate system is essential for simulating processes like nucleation and crystal growth. whiterose.ac.uknih.govacs.org
A robust force field for this system must accurately reproduce key thermodynamic properties, including the free energies of hydration for the various ions (Ca²⁺, PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) and the solubility of the solid mineral phases. whiterose.ac.ukcore.ac.uk The development process often involves:
Calibration: The parameters for interactions, such as those between phosphate anions and water, are calibrated by comparing simulation results with data from high-accuracy ab initio MD simulations or experimental results. researchgate.netnih.gov
Benchmarking: The force field is tested against known experimental data for the solid state, such as structural and mechanical properties, to ensure its accuracy across different phases. acs.org
Validation: The force field's predictive power is validated by using it to compute complex properties, like the thermodynamics of ion pairing in water, and comparing the results with experimental measurements. whiterose.ac.uknih.gov
Recent efforts have led to the development of new force fields specifically parameterized for the thermodynamic properties of the aqueous calcium phosphate system, enabling more accurate and predictive simulations of its behavior. nih.govacs.org
Quantum Chemical Calculations for Spectroscopic Interpretations
Quantum chemical calculations have become an indispensable tool for the detailed interpretation and assignment of spectroscopic data for calcium diphosphate hydrates. By modeling the electronic structure and vibrational modes of these compounds at the atomic level, theoretical approaches such as Density Functional Theory (DFT) and other ab initio methods provide a powerful complement to experimental spectroscopy. These computational techniques enable the precise assignment of spectral features, aid in distinguishing between different crystalline and amorphous phases, and offer insights into the local chemical environment of atoms within the crystal lattice.
The primary application of these methods is to predict spectroscopic parameters that can be directly compared with experimental results from techniques like Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectroscopy. nih.gov For instance, DFT calculations have been successfully employed to predict the vibrational spectra for various polyhydrates of calcium-containing compounds, enhancing the ability to interpret complex experimental spectra. academie-sciences.fr
One of the most significant areas of application is in the field of vibrational spectroscopy. Quantum chemical calculations can determine the frequencies and intensities of IR and Raman active modes. For triclinic calcium diphosphate dihydrate (Ca₂P₂O₇·2H₂O), factor group analysis, supplemented by DFT calculations, is necessary to interpret the solid-state vibrational spectra fully. researchgate.net DFT calculations have been shown to accurately predict P-O-P stretching modes, which are characteristic of the diphosphate group. researchgate.net Furthermore, DFT-based normal mode calculations have been used to assign vibrational features in the terahertz (THz) frequency range for calcium pyrophosphate and related compounds, providing a clear signature of the crystalline state. plos.org
In the realm of NMR spectroscopy, quantum chemical calculations are particularly valuable for understanding the structure of both crystalline and amorphous calcium diphosphate hydrates. bohrium.com The Gauge-Including Projector-Augmented Wave (GIPAW) DFT method has been used to calculate NMR parameters for crystalline phases of hydrated calcium pyrophosphates. bohrium.com This approach has demonstrated the critical importance of proton positions and the local geometry of the diphosphate group in accurately determining NMR signatures. bohrium.com By comparing the theoretically calculated NMR parameters with experimental data from ¹H, ³¹P, and ⁴³Ca Magic Angle Spinning (MAS) NMR, researchers can obtain detailed structural descriptions and differentiate between various hydrated forms. bohrium.com Ab initio computations have proven effective in obtaining the complete ³¹P NMR chemical shift tensors for a range of inorganic phosphates, with results showing close correspondence to experimental values. rsc.org
The synergy between experimental measurements and theoretical calculations provides a level of detail that is often unattainable by either method alone. Calculations can confirm experimental assignments, resolve ambiguities in spectra, and provide a fundamental understanding of the relationships between atomic-level structure and the resulting spectroscopic properties of calcium diphosphate hydrates.
| Spectroscopic Technique | Computational Method | Calculated Parameters | Application to Calcium Diphosphate Hydrates |
| Infrared (IR) & Raman Spectroscopy | Density Functional Theory (DFT) | Vibrational frequencies, mode assignments | Interpretation of P-O-P stretching modes and other lattice vibrations in Ca₂P₂O₇·2H₂O. researchgate.netplos.org |
| Nuclear Magnetic Resonance (NMR) | GIPAW DFT, Ab initio methods | NMR chemical shifts (¹H, ³¹P, ⁴³Ca), chemical shift tensors | Fingerprinting of crystalline and amorphous phases; understanding local geometry and proton positions. bohrium.comrsc.org |
Environmental and Geochemical Significance of Calcium Diphosphate Hydrates
Role in Natural Phosphate (B84403) Cycling and Mineral Formation
Calcium diphosphate (B83284) hydrate (B1144303) plays a part in the broader geochemical cycling of phosphorus. The diphosphate anion (P2O74-), also known as pyrophosphate, is a condensed phosphate that can be formed abiotically in specific environments.
Hydrothermal and Volcanic Environments: Condensed phosphates like pyrophosphate can be produced in micromolar concentrations near hydrothermal vents. nih.gov The formation of pyrophosphate is favored in geological settings with low water activity, where the dehydration of protonated orthophosphates can occur. nih.gov Studies have suggested that pyrophosphate may be released during the alteration of volcanic glass found in basalt. nih.gov In these high-temperature aqueous environments, the presence of calcium ions can lead to the precipitation of calcium pyrophosphate minerals.
Early Earth Geochemistry: Pyrophosphate is also considered a potentially significant phosphorus species on the early Earth. nih.gov It is one of the products formed from the oxidation of the meteoritic mineral schreibersite, (Fe,Ni)3P. nih.gov This suggests that minerals like calcium diphosphate hydrate could have formed on the prebiotic Earth, contributing to the planet's early phosphorus geochemistry. nih.gov
Mineral Precursors: In various biomineralization and geochemical precipitation processes, the formation of stable crystalline phases like hydroxyapatite (B223615) is often preceded by the formation of metastable precursor phases. researchgate.net While amorphous calcium phosphate (ACP) and octacalcium phosphate (OCP) are commonly cited precursors, calcium diphosphate phases can also form under specific conditions of pH, temperature, and reactant concentrations, acting as intermediates in the broader pathway of calcium phosphate mineral formation.
Mechanisms of Phosphate Immobilization in Environmental Remediation
The precipitation of sparingly soluble phosphate minerals is a key strategy for environmental remediation aimed at controlling eutrophication caused by excess phosphorus in water bodies. Calcium diphosphate hydrate is relevant in this context due to its low solubility.
The primary mechanism for phosphate removal using calcium-based materials is precipitation. The addition of a calcium source to phosphate-contaminated water induces the formation of solid calcium phosphate phases, thereby transferring dissolved phosphate from the aqueous phase to the solid phase. While various calcium phosphate minerals can form, the low solubility of calcium pyrophosphate makes it an effective sink for phosphorus. nih.gov
The process can be summarized in the following steps:
Introduction of Reactants: A source of calcium ions is introduced into the phosphate-laden water. Diphosphate ions must also be present or formed in situ.
Nucleation and Growth: Under favorable chemical conditions (including pH and temperature), calcium and diphosphate ions exceed the solubility product for calcium diphosphate hydrate, leading to the nucleation and crystal growth of the mineral.
Phosphate Sequestration: The formation of the solid calcium diphosphate hydrate effectively immobilizes phosphate, reducing its concentration in the water.
This method is one of several approaches using phosphate-based materials for environmental remediation, which also include the removal of heavy metals through the precipitation of insoluble metal phosphates. phosphorusplatform.eu
Geochemical Modeling of Calcium-Phosphate Precipitation in Aqueous Systems
Geochemical modeling is a critical tool for understanding and predicting the complex behavior of calcium and phosphate in natural waters. nsf.gov The precipitation of calcium phosphate minerals, including calcium diphosphate hydrate, is governed by a combination of thermodynamic and kinetic factors that can be simulated using specialized software.
Thermodynamic Controls: Thermodynamic models calculate the saturation state of a solution with respect to various mineral phases. acs.org These calculations, which depend on factors like pH, ionic strength, temperature, and the concentrations of calcium and phosphate, determine the driving force for the precipitation of minerals like calcium diphosphate hydrate. acs.org It is essential for these models to account for aqueous speciation, including the formation of ion-pairs and complexes, to accurately reflect the activities of the precipitating ions. acs.org
Kinetic Factors: The actual formation of a specific calcium phosphate phase is often controlled by kinetics rather than just thermodynamics. acs.org Metastable phases may form first and can persist for extended periods before transforming into more stable minerals. acs.org Mathematical models of calcium phosphate precipitation often utilize classical nucleation theory and kinetic theories to describe these processes. nih.gov
Modeling Software: Computer programs like PHREEQC are widely used to simulate the range of aqueous geochemical interactions involved in calcium phosphate precipitation. nsf.gov These models can predict the equilibrium state of a system and simulate reaction paths, providing insights into which mineral phases are likely to form under specific environmental conditions.
The table below summarizes key factors influencing calcium phosphate precipitation in aqueous systems, which are critical inputs for geochemical models.
| Factor | Influence on Precipitation |
| pH | Strongly affects the speciation of dissolved phosphate (e.g., H2PO4⁻, HPO4²⁻, PO4³⁻) and the solubility of calcium phosphate minerals. acs.org |
| Supersaturation | Provides the thermodynamic driving force for nucleation and crystal growth. acs.org |
| Temperature | Affects mineral solubility products and reaction rates. acs.org |
| Ionic Strength | Influences the activity coefficients of dissolved ions, affecting mineral solubility. acs.orgnih.gov |
| Presence of Other Ions | Ions like magnesium (Mg²⁺) and carbonate (CO3²⁻) can inhibit or alter the formation of certain calcium phosphate phases. acs.orgmdpi.com |
Influence on Soil Chemistry and Nutrient Availability
The formation and dissolution of calcium diphosphate hydrate in soils can have a significant impact on soil chemistry and the availability of phosphorus, a critical nutrient for plant growth.
Phosphate Fixation: In soils with high calcium concentrations, particularly calcareous soils with a high pH, phosphorus from fertilizers can be rapidly immobilized. eco-gem.com This occurs through precipitation reactions that form insoluble calcium phosphate compounds, including potentially calcium diphosphate. eco-gem.com This "fixation" reduces the concentration of phosphate in the soil solution, limiting its availability for plant uptake. eco-gem.commdpi.com The low solubility of calcium pyrophosphate contributes to this long-term sequestration of phosphorus. nih.gov
Slow-Release Fertilization: Conversely, the low solubility of calcium pyrophosphates has led to their investigation as slow-release fertilizers. acs.orgacs.org The principle is that the mineral dissolves gradually over time, providing a sustained release of phosphate that can better match the nutrient uptake rate of crops. nih.gov This can improve phosphorus use efficiency and minimize nutrient loss to the environment. Upon dissolution, calcium pyrophosphate releases pyrophosphate ions, which are then hydrolyzed by enzymes in the soil (pyrophosphatases) to orthophosphate, the form readily absorbed by plants.
Impact on Soil Chemistry: The presence of calcium diphosphate hydrate can also influence general soil properties. The dissolution of this mineral releases calcium ions (Ca²⁺) into the soil solution. Calcium is a crucial element for soil health; it can help improve soil structure by promoting the aggregation of clay particles and plays a role in the soil's cation exchange capacity (CEC), which is a measure of soil fertility. nih.govuib.no
The table below outlines the dual role of calcium diphosphate in soil fertility.
| Phenomenon | Mechanism | Impact on Nutrient Availability |
| Phosphate Immobilization | Precipitation of sparingly soluble calcium diphosphate in high-calcium or high-pH soils. | Decreases the immediate availability of phosphorus to plants. |
| Slow-Release Fertilization | Gradual dissolution of applied calcium diphosphate fertilizer and subsequent enzymatic hydrolysis of pyrophosphate to orthophosphate. | Provides a sustained supply of phosphorus over the growing season. |
Future Research Directions and Emerging Trends
In-Situ Characterization during Synthesis and Transformation
Understanding the formation and transformation of calcium diphosphate (B83284) hydrate (B1144303) phases in real-time is crucial for controlling the synthesis of desired polymorphs and preventing the formation of unwanted byproducts. Emerging research focuses on the application of in-situ characterization techniques to monitor these processes as they occur.
Techniques such as inline Raman spectroscopy have been successfully used to monitor the semi-batch precipitation of calcium monohydrogen phosphate (B84403) dihydrate. acs.orgacs.org This method allows for the real-time tracking of changes in the concentration of reactant ions like HPO₄²⁻ and H₂PO₄⁻, as well as the formation of the solid phase. acs.org Such real-time data provides comprehensive kinetic information, enabling a better understanding of the precipitation mechanism and the influence of process parameters like reactant feeding rate. acs.orgacs.org
Another powerful technique is dissolution dynamic nuclear polarization (D-DNP) enhanced NMR spectroscopy . This cutting-edge technology allows for the real-time monitoring of biomineralization processes, such as the formation of calcium phosphate, on a millisecond timescale. news-medical.net By hyperpolarizing the sample, D-DNP NMR can provide up to a 10,000-fold signal amplification, enabling the observation of fast interaction kinetics and the formation of transient pre-nucleation species that are precursors to solid-phase formation. news-medical.net
Future work in this area will likely involve the combination of multiple in-situ techniques to gain a more complete picture of the synthesis and transformation pathways. For example, combining spectroscopic methods with in-situ X-ray diffraction could provide simultaneous information on both the solution chemistry and the evolving crystal structure.
Advanced Structural Refinement and Polymorph Discovery
While several polymorphs of calcium diphosphate hydrate are known, the discovery of new crystalline forms and the precise structural refinement of existing ones remain active areas of research. The subtle differences in the arrangement of atoms and water molecules within the crystal lattice can have significant impacts on the material's properties.
Recently, a new metastable form of dicalcium phosphate, dicalcium phosphate monohydrate (DCPM, CaHPO₄·H₂O) , was discovered. cambridge.orgspringernature.comuni-hannover.denih.gov This phase is of particular interest as it transforms into hydroxyapatite (B223615), a key component of bone, much faster than the more common dihydrate form (DCPD). cambridge.org The crystal structure of DCPM was determined using single-crystal electron diffraction, revealing a layered structure with water molecules linking the layers. springernature.com
For known polymorphs, advanced techniques are being employed for more precise structural determination. The crystal structure of monoclinic calcium pyrophosphate dihydrate (m-CPPD) was solved for the first time using a combination of synchrotron powder X-ray diffraction and neutron diffraction . researchgate.netnih.gov This dual approach was critical, as neutron diffraction allowed for the precise location of the hydrogen atoms within the crystal structure, which is difficult to achieve with X-rays alone. nih.gov Such detailed structural information is essential for understanding the mechanisms of crystal formation and their interactions in biological and industrial systems. nih.gov
Future research will likely focus on exploring novel synthesis conditions, such as the use of non-aqueous solvents or high-pressure environments, to induce the formation of new, previously unobserved polymorphs. cambridge.org The continued development of high-resolution characterization techniques will be paramount to fully elucidating their complex structures.
High-Throughput Synthesis and Screening of Novel Phases
The discovery of new calcium diphosphate hydrate phases with tailored properties can be accelerated through the use of high-throughput synthesis and screening methods. These approaches involve the rapid generation of a large number of samples under varying conditions and their subsequent automated characterization.
While high-throughput methods are well-established in fields like drug discovery, their application to inorganic materials synthesis is an emerging trend. The foundational work for this approach lies in establishing precise control over synthesis parameters that influence the resulting phase. Studies have shown that by carefully controlling parameters such as pH and temperature , it is possible to selectively synthesize different pure phases of hydrated calcium pyrophosphates, including monoclinic and triclinic dihydrates, a tetrahydrate, and an amorphous phase, without forming intermediates. researchgate.net
A typical high-throughput workflow would involve:
Automated Synthesis: Utilizing robotic systems to prepare a grid of reaction vessels, each with slightly different parameters (e.g., reactant concentrations, pH, temperature, additives).
Rapid Characterization: Employing techniques like powder X-ray diffraction (XRD) and Raman spectroscopy in a high-throughput format to quickly identify the crystalline phases present in each sample.
Data Analysis: Using computational tools to analyze the large datasets generated and identify promising new phases or synthesis conditions.
This approach would enable a systematic exploration of the vast parameter space available for the synthesis of calcium diphosphate hydrates, significantly increasing the probability of discovering novel phases with unique and desirable properties for specific applications.
Integration of Multi-Scale Computational Modeling with Experimental Studies
Computational modeling is becoming an indispensable tool for understanding the fundamental processes governing the formation and behavior of calcium diphosphate hydrate. By integrating multi-scale modeling with experimental data, researchers can gain insights that are often inaccessible through experiments alone.
At the atomic scale, ab initio molecular dynamics simulations can be used to study the structure and stability of pre-nucleation clusters of calcium and phosphate ions in aqueous solution. acs.org These simulations can predict the coordination of ions and the role of water molecules in the early stages of nucleation. acs.orgucl.ac.uk For instance, simulations have shown that calcium phosphate aggregates form in solution with compositions and coordination environments similar to those in Posner's clusters, which are thought to be the building blocks of amorphous calcium phosphate. ucl.ac.ukacs.org
Classical molecular dynamics simulations using interatomic potentials can be employed to study larger systems and longer timescales, providing insights into the aggregation of clusters and the early stages of crystal growth. ucl.ac.uk These models can be benchmarked against density functional theory (DFT) data to ensure their accuracy. ucl.ac.uk
The integration of these computational approaches with experimental techniques is a key future direction. For example, the structures of transient species predicted by simulations can be compared with data from in-situ characterization methods like D-DNP NMR. news-medical.net Furthermore, computational models can help interpret experimental data from techniques like X-ray diffraction and guide the design of new experiments to synthesize materials with desired properties. This synergistic approach will be crucial for developing a comprehensive, multi-scale understanding of calcium diphosphate hydrate. nih.gov
Tailoring Properties for Specific Non-Biological Material Applications
While much of the research on calcium phosphates has been driven by their biomedical applications, there is growing interest in tailoring the properties of calcium diphosphate hydrate for a range of non-biological material applications.
One promising area is in the development of phosphate-based glasses (PBGs) . nih.govmdpi.com These glasses can be formulated to contain specific proportions of pyro- and orthophosphate species. nih.gov By adjusting the composition, for example by substituting P₂O₅ for CaO, the glass structure can be systematically altered, which in turn affects properties like the glass transition temperature and dissolution rate. nih.govmdpi.com This ability to tune the degradation rate and the release of specific ions makes these materials interesting candidates for applications such as controlled-release fertilizers or specialty coatings.
In addition to glasses, crystalline calcium diphosphate hydrates are used in various industrial products. For example, due to its mild abrasiveness and non-reactivity with fluoride, calcium pyrophosphate is used as a polishing agent in some toothpastes. wikipedia.orgwikipedia.org Dibasic calcium phosphate is also used as a dietary supplement in prepared foods and as a tableting agent in pharmaceuticals. wikipedia.orgaartiphosphatesindia.comtradeindia.comkyowa-chem.jp
Future research will focus on:
Developing a deeper understanding of the structure-property relationships in these materials.
Exploring the effects of doping with various ions to impart new functionalities (e.g., catalytic activity, specific optical properties).
Investigating novel processing techniques to create complex shapes and porous structures for applications in filtration, catalysis, and separation technologies. mdpi.com
The ability to precisely control the phase, crystal size, and morphology will be key to unlocking the full potential of calcium diphosphate hydrate in these non-biological applications.
Understanding Complex Hydration and Dehydration Kinetics
The hydration and dehydration behavior of calcium diphosphate hydrate is critical to its stability and performance in many applications. Future research will aim to develop a more quantitative and mechanistic understanding of these processes.
The dehydration of calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O) has been studied using thermogravimetric analysis. netzsch.com These studies show that both surface and structural water are lost upon heating, leading to the formation of an amorphous phase before eventual crystallization into the anhydrous form. netzsch.com The kinetics of this process can be modeled to predict the long-term stability of the material under different storage temperatures and humidity conditions. netzsch.com For instance, kinetic analysis can simulate the mass loss due to dehydration over extended periods, which is crucial for applications where stability is paramount. netzsch.com
Conversely, the hydration of anhydrous or less hydrated calcium phosphates is the basis for the setting of calcium phosphate cements. akjournals.com The hydration process is often rapid, and techniques like microcalorimetry can be used to study the kinetics of the reaction by measuring the heat released. akjournals.com Understanding these kinetics is important for controlling the setting time and final properties of the cement. The transformation rate of these cements can be modeled to optimize their clinical application. akjournals.com
Future research directions in this area include:
Investigating the influence of additives and impurities on hydration and dehydration rates. researchgate.netnih.gov
Using in-situ techniques, such as environmental scanning electron microscopy and temperature-controlled X-ray diffraction, to directly observe the structural changes during hydration and dehydration.
Developing more sophisticated kinetic models that can account for complex, multi-step reaction mechanisms. netzsch.com
A deeper understanding of these kinetic processes will enable better control over the material's lifecycle, from synthesis and processing to long-term performance and degradation.
Data Tables
Table 1: Investigational Techniques in Calcium Diphosphate Hydrate Research
| Research Area | Technique | Information Obtained |
| In-Situ Characterization | Inline Raman Spectroscopy | Real-time concentration of ions, solid-phase formation, reaction kinetics acs.orgacs.org |
| D-DNP NMR Spectroscopy | Real-time monitoring of fast kinetics, observation of pre-nucleation species news-medical.net | |
| Structural Refinement | Synchrotron X-ray Diffraction | High-resolution crystal structure data researchgate.netnih.gov |
| Neutron Diffraction | Precise location of hydrogen atoms in the crystal lattice nih.gov | |
| Single-Crystal Electron Diffraction | Atomic structure determination of new, metastable phases springernature.com | |
| Hydration/Dehydration Kinetics | Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature, dehydration steps netzsch.com |
| Isothermal Microcalorimetry | Heat flow during hydration reactions, setting kinetics of cements akjournals.comresearchgate.net | |
| Computational Modeling | Ab Initio Molecular Dynamics | Structure and stability of pre-nucleation clusters acs.org |
| Classical Molecular Dynamics | Aggregation of clusters, early stages of crystal growth ucl.ac.uk |
Table 2: Properties of Different Calcium Phosphate Phases
| Compound Name | Chemical Formula | Common Name/Abbreviation | Key Characteristic/Research Finding |
| Calcium hydrogen phosphate dihydrate | CaHPO₄·2H₂O | Brushite, DCPD | Dehydrates upon heating, forming an amorphous phase netzsch.com; Precursor in some calcium phosphate cements wikipedia.org |
| Calcium hydrogen phosphate monohydrate | CaHPO₄·H₂O | DCPM | Newly discovered metastable phase; transforms to hydroxyapatite rapidly cambridge.orgspringernature.comnih.gov |
| Calcium hydrogen phosphate | CaHPO₄ | Monetite, DCPA | Anhydrous form; can be formed by thermal decomposition of DCPD netzsch.com |
| Monoclinic calcium pyrophosphate dihydrate | Ca₂P₂O₇·2H₂O | m-CPPD | Crystal structure solved using synchrotron XRD and neutron diffraction researchgate.netnih.gov |
| Triclinic calcium pyrophosphate dihydrate | Ca₂P₂O₇·2H₂O | t-CPPD | One of two phases found in arthritic joints researchgate.net |
| Monoclinic calcium pyrophosphate tetrahydrate β | Ca₂P₂O₇·4H₂O | CPPT | Can be synthesized by controlling pH and temperature researchgate.net |
| Amorphous calcium pyrophosphate | Ca₂P₂O₇·nH₂O | a-CPP | Can be synthesized over a wide range of pH and temperature researchgate.net |
Q & A
Basic: What are the standard analytical methods for characterizing calcium diphosphate hydrate in pharmaceutical formulations?
Answer:
Characterization typically involves:
- X-ray Powder Diffraction (XRPD): To confirm crystallinity and identify hydration states (e.g., dihydrate vs. anhydrous forms) by comparing peak positions with reference patterns .
- Thermogravimetric Analysis (TGA): To quantify water content (e.g., ~20% weight loss at 100–200°C for dihydrate) and assess thermal stability .
- Scanning Electron Microscopy (SEM): To evaluate particle morphology and size distribution, critical for flow properties in tablet formulations .
- pH Solubility Profiling: Conducted in buffered solutions (pH 4–8) to determine dissolution behavior, as solubility is pH-dependent and critical for bioavailability .
Advanced: How do synthesis routes (e.g., hydrochloric acid vs. phosphoric acid methods) influence crystallographic and purity profiles?
Answer:
- Hydrochloric Acid Route: Produces high-purity CaHPO₄·2H₂O by decomposing phosphate rock with HCl, followed by neutralization with CaCO₃. This method avoids costly phosphoric acid purification but requires stringent control of residual chloride ions (<100 ppm) .
- Phosphoric Acid Route: Yields material with fewer impurities but is cost-prohibitive due to the need for ultra-pure H₃PO₄. Crystallinity is enhanced via slow precipitation at 40–60°C .
- Contradictions: Studies report varying crystallite sizes (50–200 nm) depending on reaction kinetics, impacting compaction properties in tablets .
Advanced: How does the hydration state (dihydrate vs. anhydrous) affect stability in drug formulations?
Answer:
- Dihydrate (CaHPO₄·2H₂O): Exhibits superior stability under ambient conditions (RH <60%) but may dehydrate to anhydrous forms at >80°C, altering tablet hardness and dissolution rates. Stability studies recommend storage at 25°C/60% RH with desiccants .
- Anhydrous (CaHPO₄): Prone to moisture uptake, leading to caking. Pre-formulation studies should include dynamic vapor sorption (DVS) analysis to assess hygroscopicity .
Advanced: How to resolve contradictions in reported solubility data for calcium diphosphate hydrate?
Answer:
Discrepancies arise from:
- pH Variability: Solubility increases in acidic media (e.g., 0.1 M HCl: ~1.2 g/L) vs. neutral conditions (~0.02 g/L). Standardize testing in USP phosphate buffers (pH 4.5–7.4) .
- Impurity Effects: Residual ions (e.g., CaCl₂ from synthesis) can artificially elevate solubility. Use inductively coupled plasma (ICP) spectroscopy to quantify impurities .
Advanced: How to design experiments to evaluate its role in sustained-release formulations?
Answer:
- Dissolution Testing: Use USP Apparatus II (paddle) at 50 rpm, with media simulating gastrointestinal pH (1.2 → 6.8). Monitor Ca²⁺ release via atomic absorption spectroscopy (AAS) .
- Compaction Studies: Compare tablet tensile strength using a Gamlen Tablet Press at 10–30 kN forces. Dihydrate forms require 5–10% higher compression force than anhydrous due to lower plasticity .
Advanced: How to assess interactions between calcium diphosphate hydrate and emulsifying salts in complex matrices?
Answer:
- Ion Competition Assays: Use isothermal titration calorimetry (ITC) to quantify binding affinity of Ca²⁺ with salts like disodium phosphate (DSP) or trisodium citrate. DSP shows stronger Ca²⁺ chelation, reducing free ion availability .
- Hardness Testing: In cheese analogs, combine texture analysis (TA.XT Plus) with confocal microscopy to correlate ionic interactions with structural integrity .
Basic: What analytical techniques detect hydration state changes during storage?
Answer:
- Differential Scanning Calorimetry (DSC): Endothermic peaks at ~120°C (dehydration) and ~300°C (structural decomposition) confirm dihydrate integrity .
- Karl Fischer Titration: Quantifies water content (theoretical: 20.9% for dihydrate) to detect partial dehydration .
Advanced: How do trace impurities (e.g., fluoride, heavy metals) impact bioactivity?
Answer:
- Fluoride (F⁻): >10 ppm inhibits osteoblast proliferation. Test via ion chromatography (IC) and mitigate via double-washing during synthesis .
- Heavy Metals (Pb, As): Use ICP-MS to ensure levels <1 ppm, complying with USP <232> .
Basic: What methodologies evaluate its efficacy as a calcium/phosphate source in nutritional studies?
Answer:
- Bioavailability Assays: Conduct in vivo Ca²⁺ absorption studies using dual-isotope tracer techniques (⁴⁷Ca/⁴⁸Ca) in rodent models .
- In Vitro Dissolution: Simulate gastric digestion (pepsin-HCl, pH 1.2) followed by intestinal phase (pancreatin, pH 6.8) to estimate absorbable calcium .
Advanced: How does calcium diphosphate hydrate compare to tricalcium phosphate (TCP) in bone tissue engineering?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
